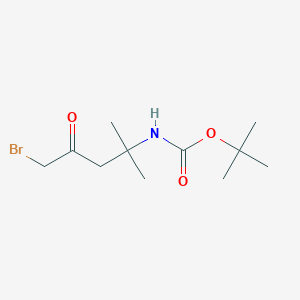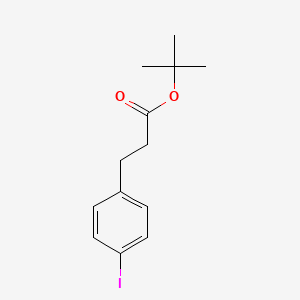![molecular formula C6H9NO B6599015 4-methyl-2-azabicyclo[2.1.1]hexan-3-one CAS No. 1784576-87-9](/img/structure/B6599015.png)
4-methyl-2-azabicyclo[2.1.1]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
The synthesis of 4-methyl-2-azabicyclo[2.1.1]hexan-3-one can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations . Another method involves the formal single electron reduction of azabicyclo[1.1.0]butanes under photochemical conditions . This approach leverages a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Chemical Reactions Analysis
4-methyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-methyl-2-azabicyclo[2.1.1]hexan-3-one has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, it is used as a bioisostere to replace flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds . This compound’s unique structure enhances the solubility, metabolic stability, and target specificity of drug candidates .
Mechanism of Action
The mechanism of action of 4-methyl-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets and pathways. The compound’s rigid, three-dimensional structure allows it to fit into enzyme active sites or receptor binding pockets more effectively than flat, aromatic compounds. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-methyl-2-azabicyclo[2.1.1]hexan-3-one can be compared with other similar compounds, such as bicyclo[1.1.1]pentanes and cubanes . These compounds also feature rigid, three-dimensional structures and are used as bioisosteres in drug design. this compound is unique in its incorporation of a nitrogen atom, which can enhance its biological activity and specificity . Other similar compounds include 1-azabicyclo[2.1.1]hexanes and 2-azabicyclo[2.1.1]hexanes, which have been efficiently incorporated as pyrrolidine analogues in drug candidates .
Properties
IUPAC Name |
4-methyl-2-azabicyclo[2.1.1]hexan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6-2-4(3-6)7-5(6)8/h4H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBSGZFGJCGGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)








![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)

